molecular formula C18H18BrNO4 B11059071 (2E)-1-(2-bromo-4,5-dimethoxyphenyl)-3-[(4-methoxyphenyl)amino]prop-2-en-1-one

(2E)-1-(2-bromo-4,5-dimethoxyphenyl)-3-[(4-methoxyphenyl)amino]prop-2-en-1-one

Cat. No.: B11059071
M. Wt: 392.2 g/mol
InChI Key: GHRJAAVOZLMNAF-CMDGGOBGSA-N
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Description

(E)-1-(2-BROMO-4,5-DIMETHOXYPHENYL)-3-(4-METHOXYANILINO)-2-PROPEN-1-ONE is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(2-BROMO-4,5-DIMETHOXYPHENYL)-3-(4-METHOXYANILINO)-2-PROPEN-1-ONE typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-bromo-4,5-dimethoxybenzaldehyde and 4-methoxyaniline in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions to facilitate the formation of the desired chalcone.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(2-BROMO-4,5-DIMETHOXYPHENYL)-3-(4-METHOXYANILINO)-2-PROPEN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

    Substitution: The bromine atom in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce saturated ketones or alcohols. Substitution reactions can lead to a variety of substituted chalcones.

Scientific Research Applications

Chemistry

In chemistry, (E)-1-(2-BROMO-4,5-DIMETHOXYPHENYL)-3-(4-METHOXYANILINO)-2-PROPEN-1-ONE is used as a building block for the synthesis of more complex organic molecules

Biology and Medicine

In biological and medical research, this compound has been investigated for its potential pharmacological properties. Chalcones, in general, are known for their anti-inflammatory, antioxidant, and anticancer activities. (E)-1-(2-BROMO-4,5-DIMETHOXYPHENYL)-3-(4-METHOXYANILINO)-2-PROPEN-1-ONE may exhibit similar properties, making it a candidate for drug development and therapeutic applications.

Industry

In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its reactivity and functional groups make it a versatile intermediate for various industrial processes.

Mechanism of Action

The mechanism of action of (E)-1-(2-BROMO-4,5-DIMETHOXYPHENYL)-3-(4-METHOXYANILINO)-2-PROPEN-1-ONE is not fully understood, but it is believed to involve interactions with cellular targets such as enzymes and receptors. The compound’s structure allows it to interact with biological molecules through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (E)-1-(2-HYDROXY-4,5-DIMETHOXYPHENYL)-3-(4-METHOXYANILINO)-2-PROPEN-1-ONE
  • (E)-1-(2-CHLORO-4,5-DIMETHOXYPHENYL)-3-(4-METHOXYANILINO)-2-PROPEN-1-ONE
  • (E)-1-(2-METHYL-4,5-DIMETHOXYPHENYL)-3-(4-METHOXYANILINO)-2-PROPEN-1-ONE

Uniqueness

(E)-1-(2-BROMO-4,5-DIMETHOXYPHENYL)-3-(4-METHOXYANILINO)-2-PROPEN-1-ONE is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The combination of bromine, methoxy groups, and an anilino group provides a distinct set of properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C18H18BrNO4

Molecular Weight

392.2 g/mol

IUPAC Name

(E)-1-(2-bromo-4,5-dimethoxyphenyl)-3-(4-methoxyanilino)prop-2-en-1-one

InChI

InChI=1S/C18H18BrNO4/c1-22-13-6-4-12(5-7-13)20-9-8-16(21)14-10-17(23-2)18(24-3)11-15(14)19/h4-11,20H,1-3H3/b9-8+

InChI Key

GHRJAAVOZLMNAF-CMDGGOBGSA-N

Isomeric SMILES

COC1=CC=C(C=C1)N/C=C/C(=O)C2=CC(=C(C=C2Br)OC)OC

Canonical SMILES

COC1=CC=C(C=C1)NC=CC(=O)C2=CC(=C(C=C2Br)OC)OC

Origin of Product

United States

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